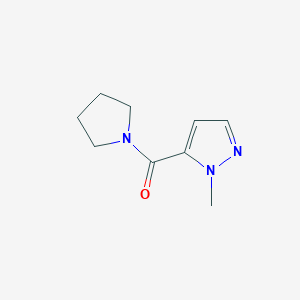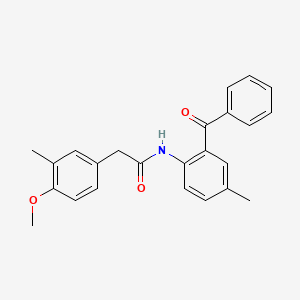![molecular formula C15H16N2O3S B6496614 2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide CAS No. 955807-44-0](/img/structure/B6496614.png)
2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide, also known as 2-MAM-TC, is a thiophene-based small molecule that is of interest for its potential applications in scientific research. 2-MAM-TC is an easily synthesized molecule that has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of acetylcholine (ACh) in the body. 2-MAM-TC has been studied for its ability to affect the activity of AChE in vitro and in vivo, and its potential applications in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Wirkmechanismus
2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide acts as an inhibitor of the enzyme acetylcholinesterase (AChE). It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine (ACh). This results in an increase in the levels of ACh in the body, which can be beneficial in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. In addition, this compound has been found to modulate the activity of other enzymes such as tyrosine hydroxylase and monoamine oxidase.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme acetylcholinesterase (AChE), resulting in an increase in the levels of acetylcholine (ACh) in the body. This can be beneficial in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. In addition, this compound has been found to modulate the activity of other enzymes such as tyrosine hydroxylase and monoamine oxidase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide in laboratory experiments is that it is easily synthesized using a variety of methods. In addition, it has been found to be an effective inhibitor of the enzyme acetylcholinesterase (AChE), resulting in an increase in the levels of acetylcholine (ACh). However, there are some limitations to using this compound in laboratory experiments. It is not yet known whether the effects of this compound on AChE are reversible, and it is not yet known whether it has any long-term effects on the body.
Zukünftige Richtungen
Future research on 2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide should focus on further elucidating its mechanism of action, as well as determining its long-term effects on the body. In addition, further research should be conducted to determine the potential applications of this compound in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Finally, further research should be conducted to determine the potential applications of this compound in other areas of scientific research, such as drug discovery and development.
Synthesemethoden
2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide can be synthesized using a variety of methods. The most common method is the condensation reaction of 4-methoxy-3-methylphenylacetic acid and thiophene-3-carboxylic acid in the presence of an aqueous solution of sodium hydroxide. This reaction yields the desired this compound product in a yield of approximately 80%. Other methods of synthesis include the reaction of 4-methoxy-3-methylphenylacetic acid and thiophene-3-carboxylic acid in the presence of an aqueous solution of potassium hydroxide and the reaction of 4-methoxy-3-methylphenylacetic acid and thiophene-3-carboxylic acid in the presence of an aqueous solution of sodium hydroxide and anhydrous sodium carbonate.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide has been studied for its potential applications in scientific research. It has been found to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of acetylcholine (ACh) in the body. Inhibition of AChE can lead to increased levels of ACh in the body, which can be beneficial in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. In addition, this compound has been studied for its potential to modulate the activity of other enzymes such as tyrosine hydroxylase and monoamine oxidase.
Eigenschaften
IUPAC Name |
2-[[2-(4-methoxy-3-methylphenyl)acetyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-9-7-10(3-4-12(9)20-2)8-13(18)17-15-11(14(16)19)5-6-21-15/h3-7H,8H2,1-2H3,(H2,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAYQUUVBGGLGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2=C(C=CS2)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dimethylphenyl)-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B6496533.png)
![2-[1-(3,4-dimethylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6496539.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B6496548.png)
![N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B6496550.png)
![N-[2-(diethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B6496564.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride](/img/structure/B6496571.png)
![methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6496577.png)
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride](/img/structure/B6496581.png)
![N-[(1Z)-1,2-dihydroacenaphthylen-1-ylidene]hydroxylamine](/img/structure/B6496592.png)

![11-methyl-12-octyl-13-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6496621.png)

![N'-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-ylidene]-3-nitrobenzohydrazide](/img/structure/B6496643.png)
![7-hydroxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one](/img/structure/B6496646.png)